
Diketone-PEG4-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diketone-PEG4-Biotin: is a chemical compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system. This compound combines a diketone group, polyethylene glycol (PEG) with four repeating units (PEG4), and a biotin moiety, making it a versatile tool in chemical and biological research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is typically synthesized through a multi-step chemical reaction involving the conjugation of a diketone group with PEG4 and biotin. The reaction conditions include the use of coupling reagents and solvents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and large-scale reactors to produce the compound in bulk.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the diketone group into a more reduced form.
Substitution Reactions: The biotin moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized forms of the diketone group.
Reduction Products: Reduced forms of the diketone group.
Substitution Products: Modified biotin derivatives or other functional groups replacing biotin.
科学研究应用
Chemistry: Diketone-PEG4-Biotin is used in the synthesis of PROTACs, which are employed to study protein degradation pathways and develop targeted therapies for diseases. Biology: The compound is utilized in biochemical assays to study protein interactions and cellular processes involving biotinylated proteins. Medicine: PROTACs incorporating this compound are being explored for therapeutic applications, including cancer treatment and the degradation of disease-related proteins. Industry: The compound is used in the development of diagnostic tools and biotechnological applications, such as affinity chromatography and protein purification.
作用机制
Mechanism: Diketone-PEG4-Biotin functions as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. Molecular Targets and Pathways: The primary molecular target is the E3 ubiquitin ligase, which is responsible for tagging proteins with ubiquitin for degradation. The pathway involved is the ubiquitin-proteasome pathway, a key mechanism for protein turnover in cells.
相似化合物的比较
PEG-Based Linkers: Other PEG-based linkers used in PROTAC synthesis, such as PEG2-Biotin and PEG3-Biotin.
Biotinylated Compounds: Other biotinylated compounds used in biochemical assays and affinity chromatography.
Uniqueness: Diketone-PEG4-Biotin is unique in its combination of a diketone group with PEG4 and biotin, providing specific advantages in terms of solubility, stability, and reactivity compared to other linkers.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4O9S/c1-24(38)22-27(39)11-8-25-6-9-26(10-7-25)35-31(41)12-14-43-16-18-45-20-21-46-19-17-44-15-13-34-30(40)5-3-2-4-29-32-28(23-47-29)36-33(42)37-32/h6-7,9-10,28-29,32H,2-5,8,11-23H2,1H3,(H,34,40)(H,35,41)(H2,36,37,42)/t28-,29-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCDLZQRUQWCG-OLWNVYNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
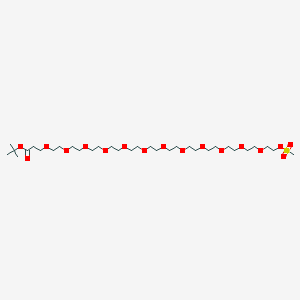
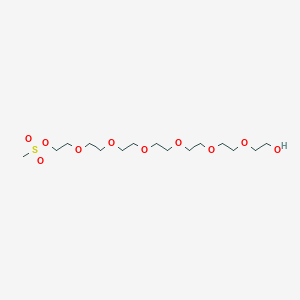
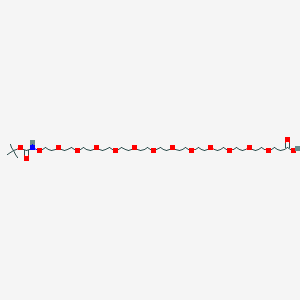
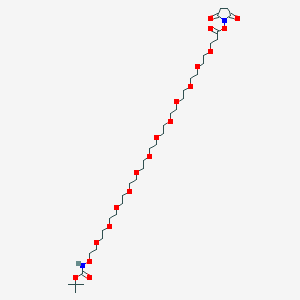
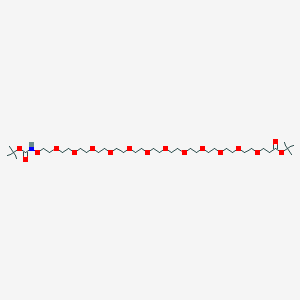
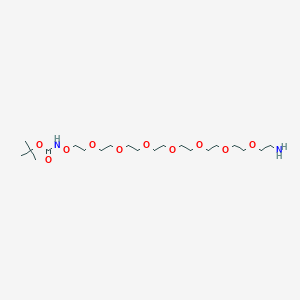
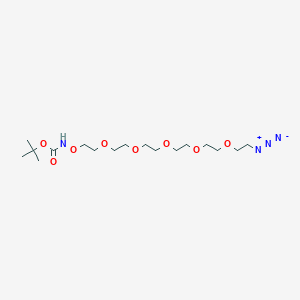
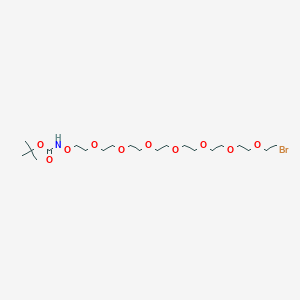
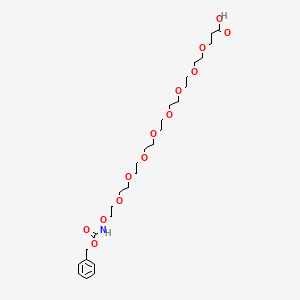
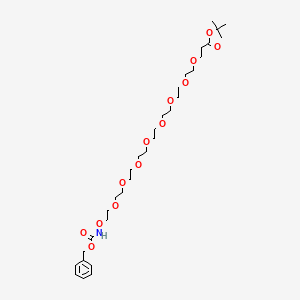
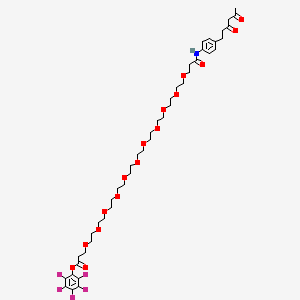
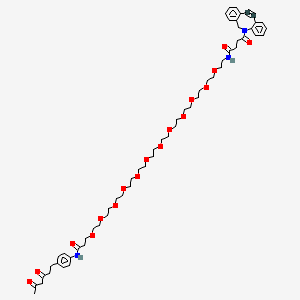
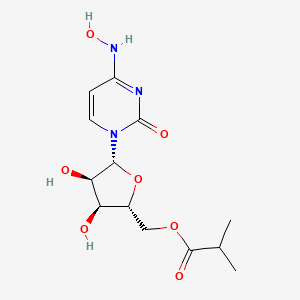
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)
